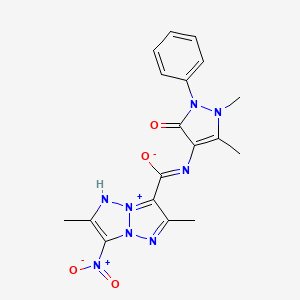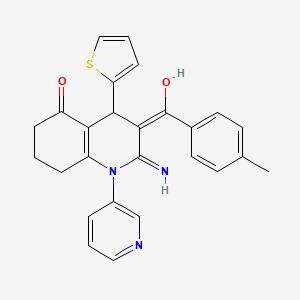![molecular formula C17H9ClF3NO2 B3720437 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B3720437.png)
2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione
Overview
Description
2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione, also known as CTPI, is a synthetic compound that has been widely used in scientific research. CTPI is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a crucial role in the regulation of glucocorticoid metabolism.
Scientific Research Applications
2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been extensively used in scientific research as a tool to investigate the role of 11β-HSD1 in various physiological and pathological conditions. 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to be effective in reducing the production of cortisol in human adipose tissue, which is associated with obesity and metabolic syndrome. 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has also been used to study the effects of 11β-HSD1 inhibition on the regulation of glucose metabolism, insulin sensitivity, and inflammation.
Mechanism of Action
2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione works by inhibiting the enzyme 11β-HSD1, which converts inactive cortisone to active cortisol. By inhibiting this enzyme, 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione reduces the production of cortisol, which has been implicated in the development of various metabolic disorders. 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has also been shown to have anti-inflammatory effects, which may be related to its ability to inhibit 11β-HSD1.
Biochemical and Physiological Effects:
2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to have a wide range of biochemical and physiological effects. 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to reduce the production of cortisol in human adipose tissue, which is associated with obesity and metabolic syndrome. 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione has been shown to have anti-inflammatory effects, which may be related to its ability to inhibit 11β-HSD1.
Advantages and Limitations for Lab Experiments
The advantages of using 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione in lab experiments include its high yield and purity, its potent inhibitory effect on 11β-HSD1, and its ability to reduce the production of cortisol. The limitations of using 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione in lab experiments include its high cost and limited availability.
Future Directions
There are several future directions for the research on 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione. One direction is to investigate the effects of 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione on other metabolic pathways, such as lipid metabolism and energy expenditure. Another direction is to study the long-term effects of 2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-1H-indene-1,3(2H)-dione on metabolic health and disease progression. Finally, the development of more potent and selective inhibitors of 11β-HSD1 may lead to the discovery of new therapeutic targets for the treatment of metabolic disorders.
properties
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]iminomethyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClF3NO2/c18-14-6-5-9(7-13(14)17(19,20)21)22-8-12-15(23)10-3-1-2-4-11(10)16(12)24/h1-8,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNFEHGSQKJCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=C(C=C3)Cl)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dichlorophenyl)-2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B3720367.png)

![N-(4-fluorophenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3720374.png)
![6-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3720382.png)
![N~1~-(4-chlorophenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3720394.png)


![ethyl 2-({2-[(6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3720410.png)
![3-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B3720415.png)
![2-{[3,5-dimethyl-1-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)-1H-pyrazol-4-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3720429.png)

![2-[(dipropylamino)methyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3720445.png)
![3-{2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl}-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3720449.png)
![6-amino-2-{[2-(3-methoxyphenoxy)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B3720454.png)